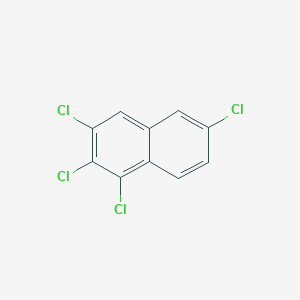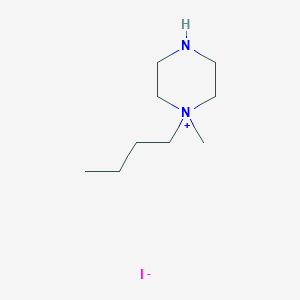
1-Butyl-1-methylpiperazin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-1-methylpiperazin-1-ium iodide is a chemical compound that belongs to the class of piperazinium salts It is characterized by the presence of a butyl group and a methyl group attached to the nitrogen atoms of the piperazine ring, with an iodide ion as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-1-methylpiperazin-1-ium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 1-butylpiperazine with methyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
1-Butylpiperazine+Methyl iodide→1-Butyl-1-methylpiperazin-1-ium iodide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1-methylpiperazin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or organic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of 1-butyl-1-methylpiperazin-1-ium chloride, bromide, or hydroxide.
Oxidation: Formation of oxidized derivatives of the piperazine ring.
Reduction: Formation of reduced derivatives of the piperazine ring.
Scientific Research Applications
1-Butyl-1-methylpiperazin-1-ium iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe or drug candidate.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-butyl-1-methylpiperazin-1-ium iodide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Butyl-1-methylpiperazin-1-ium iodide can be compared with other similar compounds such as:
- 1-Butyl-1-methylpiperazin-1-ium chloride
- 1-Butyl-1-methylpiperazin-1-ium bromide
- 1-Butyl-1-methylpiperazin-1-ium hydroxide
Uniqueness: The iodide ion in this compound imparts unique properties such as higher reactivity in nucleophilic substitution reactions compared to its chloride or bromide counterparts. Additionally, the iodide ion can influence the solubility and stability of the compound in different solvents.
Properties
CAS No. |
129825-30-5 |
|---|---|
Molecular Formula |
C9H21IN2 |
Molecular Weight |
284.18 g/mol |
IUPAC Name |
1-butyl-1-methylpiperazin-1-ium;iodide |
InChI |
InChI=1S/C9H21N2.HI/c1-3-4-7-11(2)8-5-10-6-9-11;/h10H,3-9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
MOAVPDDUSXCAIL-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1(CCNCC1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


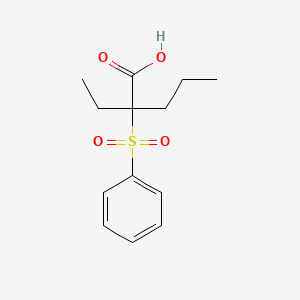
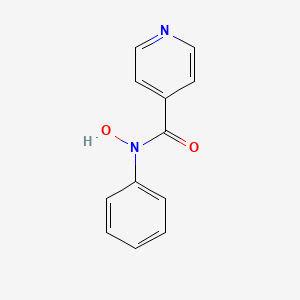
![1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide](/img/structure/B14278380.png)
![3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B14278399.png)
![9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole](/img/structure/B14278403.png)
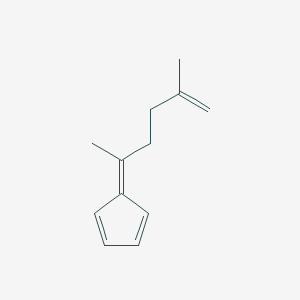
![5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one](/img/structure/B14278409.png)
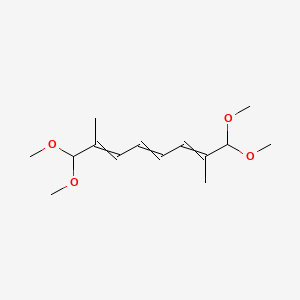

![2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14278438.png)

![2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal](/img/structure/B14278443.png)

